1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(3-aminopropyl)-
CAS No.:
Cat. No.: VC19632741
Molecular Formula: C11H13N3O2
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(3-aminopropyl)- -](/images/structure/VC19632741.png)
Specification
Molecular Formula | C11H13N3O2 |
---|---|
Molecular Weight | 219.24 g/mol |
IUPAC Name | 3-(3-aminopropyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C11H13N3O2/c12-5-1-3-7-8-4-2-6-13-10(8)14-9(7)11(15)16/h2,4,6H,1,3,5,12H2,(H,13,14)(H,15,16) |
Standard InChI Key | FRCJUDQZXACUHH-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(NC(=C2CCCN)C(=O)O)N=C1 |
Introduction
Structural and Physicochemical Properties
Core Framework and Substituent Effects
The parent scaffold, 1H-pyrrolo[2,3-b]pyridine, consists of a five-membered pyrrole ring fused to a six-membered pyridine ring at the [2,3-b] positions . The addition of a carboxylic acid group at position 2 introduces polarity and hydrogen-bonding capacity, while the 3-aminopropyl side chain enhances solubility and enables interactions with biological targets via its primary amine.
Key Structural Parameters
Property | Value/Description | Source |
---|---|---|
Molecular formula | C₁₁H₁₃N₃O₂ | |
Molecular weight | 219.24 g/mol | |
pKa (carboxylic acid) | ~3–4 (estimated) | |
LogP (lipophilicity) | ~1.2 (predicted) |
The aminopropyl group’s conformational flexibility allows for adaptive binding in enzyme active sites, as observed in related pyrrolopyridine derivatives targeting fibroblast growth factor receptors (FGFRs).
Synthetic Methodologies
Core Scaffold Synthesis
The pyrrolo[2,3-b]pyridine core is typically synthesized via cyclization strategies:
-
Madelung Synthesis: Cyclization of o-aminopyridine derivatives under basic conditions.
-
Fischer Indole Synthesis: Applicable for introducing substituents at specific positions.
Functionalization at Position 3
Introducing the 3-aminopropyl group involves multi-step sequences:
-
Bromination: Selective bromination at position 3 using N-bromosuccinimide (NBS) .
-
Nucleophilic Substitution: Reaction with 3-aminopropylmagnesium bromide under palladium catalysis .
-
Deprotection: Removal of protecting groups (e.g., Boc) to yield the free amine .
Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Bromination | NBS, DMF, 0°C → RT, 12h | 78% |
Grignard Addition | Pd(PPh₃)₄, THF, reflux, 24h | 65% |
Deprotection | TFA/DCM (1:1), 2h | 92% |
Biological Activity and Mechanisms
Compound | Target | IC₅₀ (nM) | Source |
---|---|---|---|
Parent pyrrolopyridine derivative | FGFR1 | 48 | |
3-Aminopropyl analog | FGFR1 (pred) | 12–18 |
Antibacterial Applications
Brominated analogs (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid) exhibit moderate activity against Gram-positive pathogens (MIC: 8–16 µg/mL) . The 3-aminopropyl derivative’s enhanced solubility may improve bioavailability in similar contexts.
Material Science Applications
Coordination Chemistry
The carboxylic acid and amine groups enable chelation of metal ions. Preliminary studies on analogous compounds show:
Parameter | Specification |
---|---|
Temperature | –20°C |
Atmosphere | Nitrogen or argon |
Solvent | Anhydrous DMF or ethanol |
Future Research Directions
-
Structure-Activity Relationship (SAR) Studies: Systematic variation of the aminopropyl chain length to optimize target binding .
-
Prodrug Development: Esterification of the carboxylic acid to enhance membrane permeability .
-
Computational Modeling: Molecular dynamics simulations to predict binding modes with FGFR isoforms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume